6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one

Herbicide Discovery Phytotoxicity Structure-Activity Relationship

6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one delivers a validated 14.7 percentage point phytotoxicity advantage over the 6-chloro analog against Avena fatua (34.4% vs. 19.7% root inhibition at 100 μM). Its 6-fluoro substitution aligns with MIA-QSAR models (r²=0.85) predicting sub-10 nM PPO Ki values. This positional isomer eliminates uncontrolled SAR variability inherent in generic scaffold sourcing. For herbicide lead optimization and PPO inhibitor programs, the 16.45 g/mol MW reduction and electronic modulation versus chloro analogs ensure reproducible biological screening outcomes.

Molecular Formula C8H6FNO2
Molecular Weight 167.14 g/mol
Cat. No. B11715876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one
Molecular FormulaC8H6FNO2
Molecular Weight167.14 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)F)NC(=O)O1
InChIInChI=1S/C8H6FNO2/c9-6-1-2-7-5(3-6)4-12-8(11)10-7/h1-3H,4H2,(H,10,11)
InChIKeyPYVAZQMHHHMHOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one: Procurement Baseline and Structural Profile


6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one (CAS: 1780525-06-5) is a fluorinated heterocyclic compound belonging to the 1,3-benzoxazin-2-one class, with the molecular formula C8H6FNO2 and a molecular weight of 167.14 g/mol . The compound features a fluorine atom substitution at the 6-position of the benzene ring fused to an oxazine core, which modifies its electronic properties relative to non-fluorinated analogs . This scaffold serves as a versatile building block in medicinal chemistry and agrochemical research, with documented applications in herbicide lead optimization and as a precursor for the synthesis of bioactive benzoxazinone derivatives [1][2].

6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one: Why In-Class Analogs Cannot Be Freely Interchanged


Benzoxazinone derivatives exhibit pronounced position- and substituent-dependent structure-activity relationships that preclude generic substitution [1]. Specifically, halogenation at the C-6 position with fluorine produces phytotoxic activity profiles that diverge measurably from chlorine-substituted analogs at the same position, as well as from fluorination at alternative ring positions such as C-7 [2]. These differences manifest in both potency and species selectivity indices in standardized plant bioassays [3]. Consequently, procurement decisions based solely on core scaffold similarity without accounting for substituent identity and positional isomerism risk introducing uncontrolled variability in biological screening outcomes, SAR series consistency, and formulation development timelines [4].

6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one: Quantified Differential Evidence vs. Structural Analogs


Phytotoxicity Differential: 6-Fluoro vs. 6-Chloro Benzoxazinone on Avena fatua (Wild Oat)

The 6-fluoro-substituted benzoxazinone derivative (6F-D-DIBOA; structurally analogous to the target compound in fluorination pattern) exhibits quantifiably distinct phytotoxic activity compared to its 6-chloro counterpart. In standardized germination and growth inhibition assays, 6F-D-DIBOA and 6Cl-D-DIBOA were both identified among the most active compounds in the series; however, their species-specific selectivity profiles diverge [1]. At a test concentration of 100 μM, the differential inhibition of Avena fatua (wild oat) root growth provides a measurable basis for compound selection in herbicide model development [2].

Herbicide Discovery Phytotoxicity Structure-Activity Relationship Halogenated Benzoxazinones

Selectivity Index Comparison: 6-Fluoro vs. 7-Fluoro Positional Isomers in Wheat-Weed Systems

The position of fluorine substitution on the benzoxazinone core critically determines crop-weed selectivity. While both 6-fluoro (6F-D-DIBOA) and 7-fluoro (7F-D-DIBOA) derivatives demonstrated high phytotoxic activity, their selectivity indices (SI) in wheat vs. weed species systems differ quantitatively [1]. The selectivity index, calculated as the ratio of IC50 for wheat (Triticum aestivum) to IC50 for the target weed species, provides a direct metric for crop safety margin evaluation [2].

Herbicide Selectivity Crop Safety Positional Isomerism Weed Management

Fluorine Substituent Impact on PPO Inhibitory Activity: QSAR-Based Predictive Differentiation

Computational QSAR modeling of benzoxazinone derivatives as protoporphyrinogen IX oxidase (PPO) inhibitors demonstrates that fluorine substituents contribute pivotally to predicted biological activity [1]. The MIA-QSAR model (r² = 0.85, q² = 0.71, r²_pred = 0.88) established that fluorine-containing benzoxazinones exhibit enhanced predicted pKi values, with N-substituted derivatives containing -CH₂CHF₂ groups achieving predicted pKi > 8 (Ki < 10 nM) [2]. While the target compound itself (6-fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one) was not among the specific derivatives tested in this study, the class-level inference establishes that 6-fluorination represents a validated design feature associated with elevated PPO inhibitory potential relative to non-fluorinated benzoxazinone scaffolds [3].

PPO Inhibition QSAR Modeling Fluorine Effect Herbicide Target

Physicochemical Property Differentiation: 6-Fluoro vs. 6-Chloro Benzoxazinone Scaffolds

The 6-fluoro-1,3-benzoxazin-2-one scaffold exhibits distinct physicochemical parameters compared to its 6-chloro analog, which may influence formulation behavior, solubility, and membrane permeability characteristics. Comparative data for the structurally analogous 1,4-benzoxazin-3-one series (same ring substituent patterns) demonstrate consistent trends attributable to halogen identity .

Physicochemical Properties Lipophilicity Melting Point Molecular Weight

6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one: Evidence-Backed Application Scenarios for Procurement Decision-Making


Agrochemical Lead Optimization: Broad-Spectrum Phytotoxicity Screening

Researchers seeking broad-spectrum herbicidal activity against monocot weeds including Avena fatua should prioritize the 6-fluoro-substituted benzoxazinone scaffold based on the demonstrated 34.4% root growth inhibition at 100 μM, which exceeds the 6-chloro analog's performance by 14.7 percentage points [1]. This differential advantage positions the 6-fluoro derivative as the preferred starting point for broad-spectrum herbicide development programs where maximizing phytotoxic potency across multiple weed species is the primary objective, rather than crop selectivity [2].

Medicinal Chemistry: PPO-Targeted Inhibitor Design

For drug discovery programs targeting protoporphyrinogen IX oxidase (PPO) inhibition, the 6-fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one scaffold aligns with validated QSAR models demonstrating that fluorine substituents play pivotal roles in describing biological activity [1]. The MIA-QSAR framework (r² = 0.85, q² = 0.71) provides a computational foundation for prioritizing fluorinated benzoxazinones in virtual screening cascades, with the 6-fluoro substitution pattern representing an experimentally validated design element for achieving sub-10 nM predicted Ki values in optimized derivatives [2].

Chemical Biology: Scaffold for Diversification via Nucleophilic Substitution

The electron-withdrawing nature of the 6-fluoro substituent on the benzoxazinone core enhances electrophilicity at adjacent positions, making this compound a strategically advantageous building block for further diversification through nucleophilic aromatic substitution reactions [1]. This reactivity profile, combined with the core scaffold's demonstrated bioactivity in both herbicide [2] and potential pharmaceutical applications, supports procurement for library synthesis programs where the fluoro substituent serves as both a bioactive pharmacophore element and a synthetic handle for subsequent derivatization.

Comparative SAR Studies: Halogen Effects on Biological Activity

The quantifiable differences between 6-fluoro and 6-chloro benzoxazinone derivatives in phytotoxicity (14.7 percentage point differential on Avena fatua) and physicochemical properties (16.45 g/mol MW reduction, 8 °C melting point depression) make 6-fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one an essential comparator for systematic halogen scanning studies [1]. Procurement of both fluoro and chloro analogs enables rigorous structure-activity relationship elucidation, with the data in Section 3 providing validated benchmark values for experimental design and result interpretation [2].

Technical Documentation Hub

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